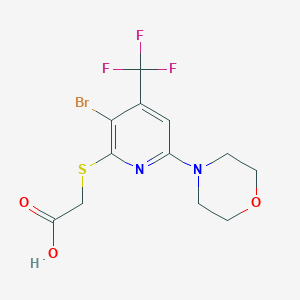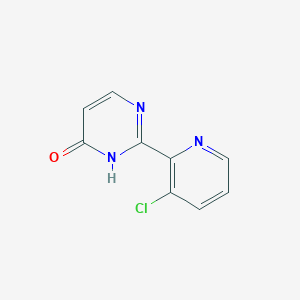
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Overview
Description
“2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” is a chemical compound that is part of a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives involves several steps. One method involves the reaction of pyrazole or pyrazole derivatives . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Pyrimidines, including structures similar to 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, play a significant role in biology and medicine, particularly due to their presence in DNA bases. The molecular recognition processes involving hydrogen bonding are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. Research on various pyrimidine structures, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, has provided insights into their crystallization forms, tautomeric forms, and hydrogen bonding patterns, which are essential for understanding their biological interactions (Rajam et al., 2017).
Supramolecular Structures
The study of supramolecular structures of pyrimidine derivatives, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, reveals the importance of hydrogen bonding in the formation of molecular columns and networks. These structures provide a framework for understanding the influence of hydrogen bonding on nucleic acid structures and their functions, highlighting the relevance of pyrimidine derivatives in biological systems (Cheng et al., 2011).
Biological Evaluation of Pyrimidine Derivatives
Research on coumarin derivatives related to pyrimidine structures has shown that they possess antimicrobial activities, indicating the potential for these compounds in medical applications. The synthesis and biological evaluation of such compounds contribute to the development of new therapeutic agents (Al-Haiza et al., 2003).
Nonlinear Optical Properties
Pyrimidine derivatives exhibit significant promise in nonlinear optics (NLO) and medicine due to their structural properties. Studies on phenyl pyrimidine derivatives have shown their potential in NLO applications, providing insights into their electronic, linear, and nonlinear optical properties. This research opens up new avenues for the use of pyrimidine derivatives in optoelectronic and high-tech applications (Hussain et al., 2020).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing potential as antibacterial and antituberculosis agents. This research highlights the therapeutic potential of pyrimidine derivatives in combating infectious diseases (Chandrashekaraiah et al., 2014).
Safety And Hazards
Future Directions
The future directions for “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives could involve further exploration of their biological activities. For example, some novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Therefore, these compounds might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWXODPWJCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



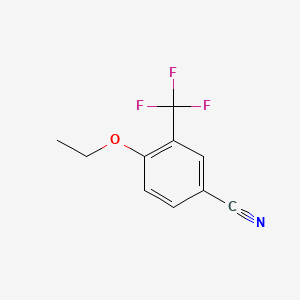
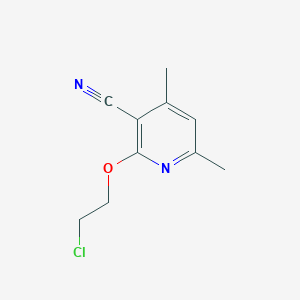
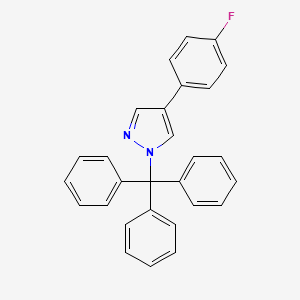
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
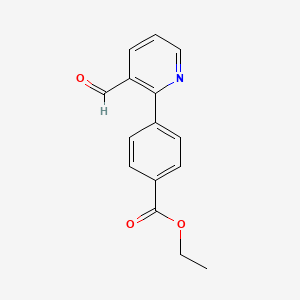
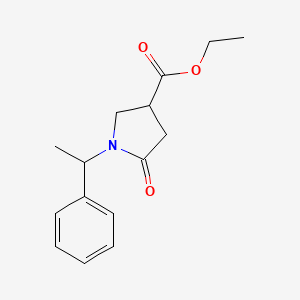
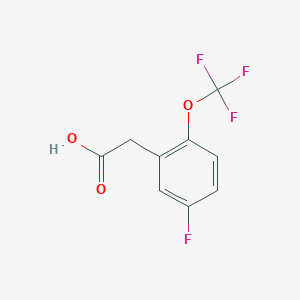
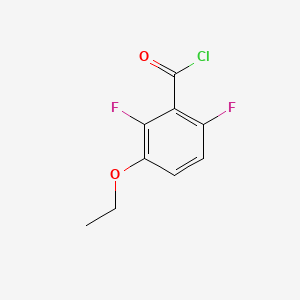
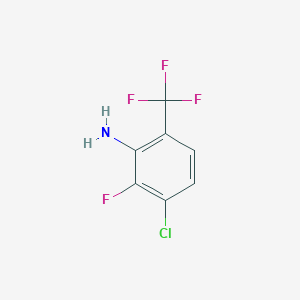
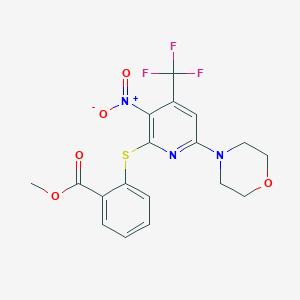
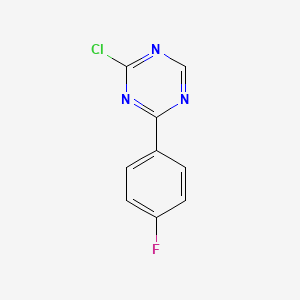
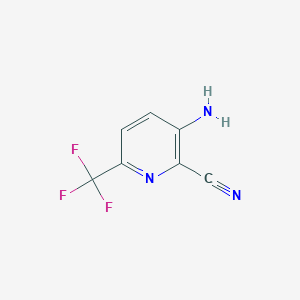
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)
